(R)-N-[(S)-1-(2',6'-Diisopropyl-2-biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide
Description
The compound (R)-N-[(S)-1-(2',6'-Diisopropyl-2-biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide (CAS: 2394923-85-2) is a chiral sulfinamide-phosphine hybrid ligand with the molecular formula C₃₆H₄₄NOPS and a molecular weight of 569.8 g/mol . Its structure features:
- A 2',6'-diisopropyl biphenyl group, contributing significant steric bulk.
- A diphenylphosphino moiety for metal coordination.
- A tert-butyl sulfinamide group that stabilizes stereochemical configurations.
This ligand is widely used in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling, where its stereochemical rigidity enhances enantioselectivity .
Properties
IUPAC Name |
(R)-N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44NOPS/c1-26(2)30-23-16-24-31(27(3)4)35(30)33-22-15-14-21-32(33)34(37-40(38)36(5,6)7)25-39(28-17-10-8-11-18-28)29-19-12-9-13-20-29/h8-24,26-27,34,37H,25H2,1-7H3/t34-,40-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXRACBSTFDZFD-QLKHQFKLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)N[S@](=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Starting Materials :
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2-(Diphenylphosphino)benzaldehyde (1 equiv)
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(R)-tert-Butanesulfinamide (1.1 equiv)
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Ti(OPri)₄ (3.0 equiv) in anhydrous THF
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Conditions :
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Temperature: 50°C
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Atmosphere: Nitrogen
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Reaction Time: 20 hours
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Work-Up :
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Dilution with ethyl acetate
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Filtration through silica gel
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Column chromatography (hexanes/ethyl acetate)
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This method achieves >90% conversion, with the Ti catalyst enabling efficient imine formation while preserving the phosphine’s integrity.
Introduction of the 2',6'-Diisopropylbiphenylyl Group
The biphenylyl moiety is introduced via Suzuki-Miyaura cross-coupling, a critical step for constructing the sterically hindered 2',6'-diisopropyl substitution pattern.
Suzuki Coupling Protocol
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Substrates :
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Bromobenzene derivative (e.g., 2-bromo-1,3-diisopropylbenzene)
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2-Biphenylylboronic acid
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Catalyst System :
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Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2 equiv)
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Conditions :
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Solvent: Toluene/EtOH/H₂O (3:1:1)
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Temperature: 80°C, 12 hours
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This step typically yields 75–85% of the biphenylyl intermediate, which is subsequently functionalized with the phosphinoethyl group.
Stereoselective Reduction of the Imine Intermediate
The (S)-configuration at the ethylamine center is established via asymmetric reduction of the imine intermediate. Two methods are prominent:
Catalytic Hydrogenation
Borane-Mediated Reduction
Optimization of Reaction Parameters
Critical parameters influencing yield and stereoselectivity include:
Characterization and Validation
Spectroscopic Data
X-Ray Crystallography
Single-crystal analysis confirms the (R,S) configuration, with bond lengths:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Ti-Catalyzed Condensation | 78 | 99 | High | Moderate |
| Asymmetric Reductive Amination | 85 | 98 | Moderate | High |
| Organometallic Coupling | 65 | 95 | Low | Low |
The Ti-catalyzed route remains the most scalable, though the asymmetric reductive amination offers marginally higher yields.
Applications and Derivatives
This ligand’s utility spans asymmetric hydrogenation and C–C bond-forming reactions. Derivatives with modified phosphine groups (e.g., dtbpf) show enhanced activity in ketone reductions .
Chemical Reactions Analysis
Types of Reactions
®-N-[(S)-1-(2’,6’-Diisopropyl-2-biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The biphenyl and diphenylphosphino groups can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the biphenyl and phosphino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the sulfinamide group may yield sulfonamide derivatives, while substitution reactions can lead to various functionalized biphenyl or phosphino compounds.
Scientific Research Applications
Asymmetric Catalysis
1. Role as a Ligand in Catalysis
The compound is primarily used as a chiral ligand in transition metal-catalyzed reactions. Its unique structure allows it to facilitate enantioselective transformations, which are crucial in synthesizing pharmaceuticals and fine chemicals.
Case Study: Rh-Catalyzed Hydroformylation
In a study involving Rh-catalyzed hydroformylation of alkenes, (R)-N-[(S)-1-(2',6'-Diisopropyl-2-biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide was employed to achieve high enantioselectivity. The ligand's steric and electronic properties were found to significantly influence the regioselectivity and yield of the desired aldehyde products .
Medicinal Chemistry
2. Potential Anticancer Activity
Recent investigations into the biological activities of sulfinamide derivatives have shown promising results in anticancer applications. The compound has been evaluated for its ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects that warrant further exploration.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies indicated that this sulfinamide compound could inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and death .
Material Science
3. Synthesis of Functional Materials
The compound has also been utilized in the synthesis of functional materials, particularly in creating chiral surfaces for enantioselective separations. Its application in developing advanced materials with tailored properties highlights its versatility beyond traditional organic synthesis.
Case Study: Chiral Membranes
Research has demonstrated that incorporating this compound into polymer matrices results in membranes with enhanced selectivity for chiral molecules. This application is particularly relevant for drug separation processes and environmental remediation.
Summary of Applications
Mechanism of Action
The mechanism of action of ®-N-[(S)-1-(2’,6’-Diisopropyl-2-biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Notes on Methodology
- Similarity Assessment : Methods like Tanimoto coefficients (structural fingerprints) and 3D pharmacophore modeling quantify differences in steric/electronic profiles .
- Empirical Validation : Despite computational advances, catalytic performance must be tested experimentally due to subtle stereochemical nuances .
Biological Activity
The compound (R)-N-[(S)-1-(2',6'-Diisopropyl-2-biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide, commonly referred to as sulfinamide, is a phosphine ligand with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
- IUPAC Name : (R)-N-((S)-1-((r)-2',6'-diisopropyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphino)ethyl)-2-methylpropane-2-sulfinamide
- Molecular Formula : C36H44NOPS
- Molecular Weight : 569.79 g/mol
- CAS Number : 2394923-85-2
Sulfinamide functions primarily as a phosphine ligand, which can modulate the activity of various enzymes and receptors. Its biological activity is largely attributed to its ability to inhibit certain kinases, which are pivotal in numerous signaling pathways involved in cancer and other diseases.
Key Mechanisms:
- Kinase Inhibition : Sulfinamide has been shown to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cell proliferation and survival.
- Phosphorylation Modulation : By interacting with specific kinases, sulfinamide can alter phosphorylation states of target proteins, thereby influencing downstream signaling pathways.
In Vitro Studies
Recent studies have demonstrated that sulfinamide exhibits potent inhibitory effects on various kinases. The following table summarizes key findings from in vitro assays:
| Kinase | IC50 (µM) | Effect |
|---|---|---|
| EGFR | 0.5 | Inhibition of cell proliferation |
| PDGFRβ | 0.8 | Decreased migratory activity |
| CSNK2A | 0.3 | Inhibition of viral replication |
Case Study 1: Cancer Cell Lines
In a study involving breast cancer cell lines, sulfinamide was tested for its ability to inhibit cell growth. The results indicated a significant reduction in cell viability at concentrations above 0.5 µM, correlating with its IC50 values against EGFR and PDGFRβ.
Case Study 2: Viral Inhibition
Another investigation assessed the antiviral properties of sulfinamide against β-coronaviruses. It was found to inhibit replication effectively by targeting the CSNK2 kinase pathway, showcasing its potential as an antiviral agent.
Research Findings
Several research articles have highlighted the biological significance of sulfinamide:
- Kinase Selectivity : Research indicates that sulfinamide shows preferential inhibition towards certain mutant forms of kinases, which is crucial for developing targeted therapies in oncology.
- Pharmacodynamics : The compound's pharmacodynamic profile suggests a favorable therapeutic index, making it a candidate for further clinical development.
- Safety Profile : Preliminary toxicity assessments have shown that sulfinamide has manageable side effects, primarily linked to its kinase inhibition activity.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (R)-N-[(S)-1-(2',6'-Diisopropyl-2-biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide, and how can stereochemical integrity be ensured?
- Methodology : The synthesis involves sequential coupling of the biphenyl backbone, introduction of the diphenylphosphino group, and sulfinamide formation. Key steps include:
- Chiral Resolution : Use of enantiopure starting materials (e.g., (S)-configured ethylamine derivatives) to control stereochemistry .
- Phosphine Coordination : Catalytic coupling under inert conditions (argon/nitrogen) to prevent oxidation of the diphenylphosphino group .
- Sulfinamide Formation : Reaction with tert-butanesulfinyl chloride in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C) to avoid racemization .
Q. How does the stereochemical configuration of this compound influence its catalytic performance in asymmetric hydrogenation?
- Mechanistic Insight : The (R)-sulfinamide and (S)-ethylamine moieties create a chiral pocket that directs substrate binding, enabling enantioselective reduction.
- Experimental Design :
- Compare catalytic activity of enantiomeric pairs (e.g., (R,S) vs. (S,R)) in model reactions (e.g., ketone hydrogenation).
- Use kinetic studies (e.g., rate vs. enantiomeric excess) to correlate stereochemistry with turnover frequency (TOF) .
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Recommended Methods :
Advanced Research Questions
Q. How can researchers troubleshoot low enantiomeric excess (ee) when using this ligand in asymmetric catalysis?
- Root Cause Analysis :
- Substrate-Ligand Mismatch : Screen alternative substrates (e.g., α,β-unsaturated esters vs. ketones) to identify compatibility .
- Metal Coordination Geometry : Test different metal precursors (e.g., RuCl₃ vs. Rh(COD)₂BF₄) to optimize chiral induction .
- Mitigation Strategy :
- Pre-activate the ligand with metal precursors in THF at 60°C for 1 hour to ensure proper coordination .
Q. What experimental approaches validate the stability of this sulfinamide under varying reaction conditions?
- Stress Testing Protocol :
- Thermal Stability : Heat ligand (1 mM in toluene) at 80°C for 24h; monitor decomposition via HPLC .
- Oxidative Resistance : Expose to air for 48h; quantify oxidized phosphine species via 31P NMR .
Q. How can contradictions in catalytic activity data between research groups be resolved?
- Case Study : Discrepancies in TOF for α-ketoester hydrogenation.
- Variables to Control :
- Ligand-Metal Ratio : Optimize molar ratios (e.g., 1:1 vs. 1:2 ligand:Ru) to prevent under/over-coordination .
- Solvent Effects : Compare polar aprotic (e.g., DCM) vs. nonpolar (toluene) solvents to assess dielectric impact on transition states .
- Collaborative Validation : Reproduce protocols across labs using standardized reagents (e.g., Strem Chemicals’ Ru precursors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
